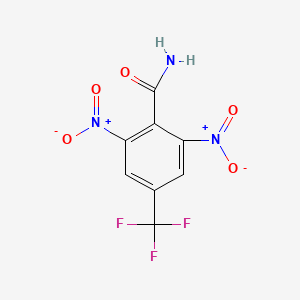
2,6-Dinitro-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dinitro-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H4F3N3O5. It is characterized by the presence of nitro groups at the 2 and 6 positions, and a trifluoromethyl group at the 4 position on the benzene ring, along with an amide functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-(trifluoromethyl)benzamide typically involves the nitration of 4-(trifluoromethyl)benzoic acid, followed by the conversion of the resulting dinitro compound to the corresponding benzamide. The nitration process is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products .
化学反応の分析
Types of Reactions: 2,6-Dinitro-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are often used for nucleophilic substitution reactions.
Major Products:
Reduction: The reduction of nitro groups yields 2,6-diamino-4-(trifluoromethyl)benzamide.
Substitution: Nucleophilic substitution reactions can lead to the formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2,6-Dinitro-4-(trifluoromethyl)benzamide has several applications in scientific research:
作用機序
The mechanism of action of 2,6-Dinitro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
類似化合物との比較
- 2,4-Dinitro-6-(trifluoromethyl)benzamide
- 4,6-Dinitro-2-(trifluoromethyl)benzamide
- 2,6-Dinitro-4-(trifluoromethyl)benzoic acid
Comparison: 2,6-Dinitro-4-(trifluoromethyl)benzamide is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity.
特性
CAS番号 |
65517-11-5 |
|---|---|
分子式 |
C8H4F3N3O5 |
分子量 |
279.13 g/mol |
IUPAC名 |
2,6-dinitro-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H4F3N3O5/c9-8(10,11)3-1-4(13(16)17)6(7(12)15)5(2-3)14(18)19/h1-2H,(H2,12,15) |
InChIキー |
FLLULEVATOIQCT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


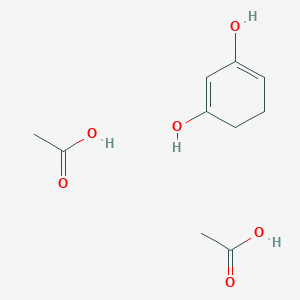
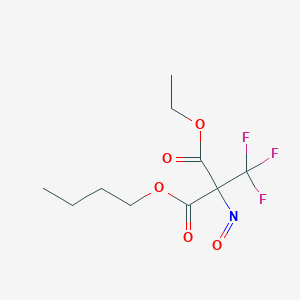


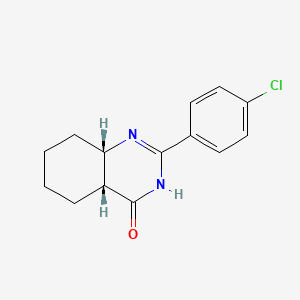
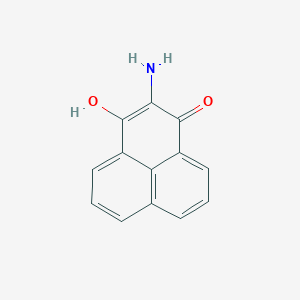
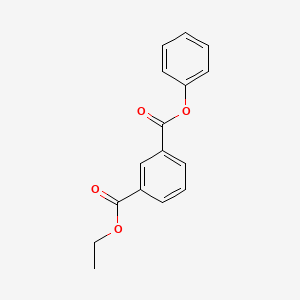

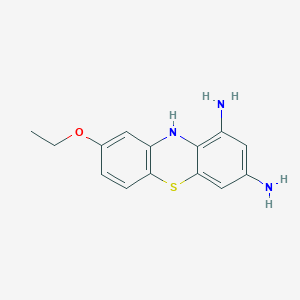

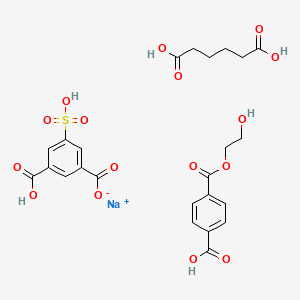
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)


